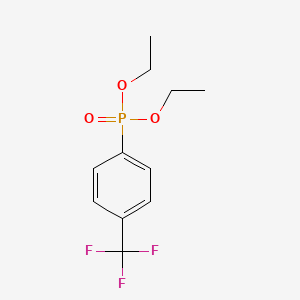

Diethyl 4-(trifluoromethyl)phenylphosphonate

Descripción

BenchChem offers high-quality Diethyl 4-(trifluoromethyl)phenylphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 4-(trifluoromethyl)phenylphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-diethoxyphosphoryl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3O3P/c1-3-16-18(15,17-4-2)10-7-5-9(6-8-10)11(12,13)14/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYZNERMTGBMNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)C(F)(F)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464849 | |

| Record name | Diethyl [4-(trifluoromethyl)phenyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77918-46-8 | |

| Record name | Diethyl P-[4-(trifluoromethyl)phenyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77918-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl [4-(trifluoromethyl)phenyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In-Depth Technical Guide: Chemical Structure and Physical Properties of Diethyl 4-(trifluoromethyl)phenylphosphonate

Executive Summary

Diethyl 4-(trifluoromethyl)phenylphosphonate (CAS: 77918-46-8)[1] is a highly versatile organophosphorus building block that bridges the gap between synthetic organic chemistry, materials science, and drug development. Characterized by the synergistic presence of a strongly electron-withdrawing trifluoromethyl (-CF 3 ) group and a reactive diethyl phosphonate moiety, this compound serves as a critical intermediate. It is widely utilized in Horner-Wadsworth-Emmons (HWE) olefinations, as a bioisostere in medicinal chemistry, and as a surface-anchoring agent for tuning the work functions of Indium Tin Oxide (ITO) electrodes in Organic Light-Emitting Diodes (OLEDs).

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a comprehensive understanding of its physicochemical behavior, self-validating synthetic protocols, and advanced application mechanisms.

Structural Elucidation & Thermodynamic Behavior

The molecular architecture of Diethyl 4-(trifluoromethyl)phenylphosphonate dictates its unique physical and chemical properties.

-

The Trifluoromethyl Group (-CF 3 ): Located at the para position, this group exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. In medicinal chemistry, the -CF 3 group significantly enhances the compound's lipophilicity (logP) and metabolic stability by shielding the aromatic ring from cytochrome P450-mediated oxidation.

-

The Diethyl Phosphonate Group (-P(=O)(OEt) 2 ): This moiety provides a robust synthetic handle. The phosphoryl oxygen is a strong hydrogen-bond acceptor, while the ethoxy groups provide steric bulk that maintains the compound as a viscous liquid at room temperature rather than a crystalline solid.

Quantitative Physicochemical Data

To facilitate experimental planning, the foundational thermodynamic and physical properties are summarized below.

Table 1: Physicochemical & Thermodynamic Properties

| Property | Value | Analytical Context / Source |

| CAS Registry Number | 77918-46-8 | Chemical Database Registry[1][2] |

| Molecular Formula | C 11 H 14 F 3 O 3 P | Elemental Composition[3] |

| Molecular Weight | 282.20 g/mol | High-Resolution Mass Spectrometry |

| Physical State | Light yellow to colorless oil | Visual Inspection at 25°C[4] |

| Density | 1.23 - 1.24 g/cm³ | Pycnometry / Predicted[5][6] |

| Boiling Point | ~300 - 310 °C (760 mmHg) | Extrapolated from halogenated analogs[7] |

| 31 P NMR Shift (CDCl 3 ) | ~17.0 - 20.0 ppm | Nuclear Magnetic Resonance[4] |

Advanced Synthesis & Purification Workflows

Traditional nucleophilic aromatic substitution (S N Ar) fails to efficiently yield aryl phosphonates because phosphites are relatively soft nucleophiles. To overcome the high activation energy barrier, transition-metal catalysis is mandatory. Below is a highly efficient, self-validating protocol utilizing copper catalysis, which prevents the thermal degradation often seen in high-temperature palladium-catalyzed Hirao couplings.

Protocol: Copper-Catalyzed P-Arylation at Room Temperature

This methodology is adapted from the authoritative framework established in[4].

Causality & Experimental Design: By utilizing a highly electrophilic diaryliodonium salt instead of a standard aryl halide, the activation energy for the oxidative addition of the metal catalyst is drastically lowered. This allows the reaction to proceed at ambient temperature (25°C), preserving the integrity of the phosphonate ester and maximizing yield.

Step-by-Step Methodology:

-

Catalyst & Substrate Loading: In a nitrogen-filled glovebox, add Cu(OTf) 2 (5 mol %) and the specific diaryliodonium salt containing the 4-(trifluoromethyl)phenyl moiety (1.0 mmol) to an oven-dried Schlenk tube.

-

Solvent & Base Activation: Dissolve the mixture in anhydrous DMF (2.0 mL). Add triethylamine (Et 3 N, 1.5 mmol). Causality: The organic base deprotonates the diethyl phosphite in situ, shifting the equilibrium to the highly nucleophilic phosphite anion.

-

Nucleophile Addition: Slowly inject diethyl phosphite (1.2 mmol) dropwise via a micro-syringe.

-

Reaction Propagation: Stir the mixture at 25°C for 10–30 minutes.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NH 4 Cl (5 mL) to break down the copper-phosphorus complexes, driving the metal into the aqueous phase. Extract the product with ethyl acetate (3 × 10 mL).

-

Purification: Dry the organic layer over anhydrous Na 2 SO 4 , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

Validation & Quality Control (Self-Validating System):

-

In-Process: The reaction is self-validating through Thin Layer Chromatography (TLC). The complete disappearance of the UV-active iodonium salt spot within 30 minutes confirms reaction completion.

-

Post-Process: Conduct 31 P NMR spectroscopy. A successful coupling is definitively proven by the disappearance of the starting material's peak (~8 ppm) and the emergence of a sharp singlet at ~17-20 ppm , characteristic of the aryl phosphonate product[4].

Figure 1: Synthetic pathways for Diethyl 4-(trifluoromethyl)phenylphosphonate.

Application in Advanced Materials: OLED Surface Modification

Beyond organic synthesis, this compound is a critical precursor for materials science, specifically in the.

Protocol: Hydrolysis and SAM Formation on ITO Electrodes

To utilize the compound for surface modification, the sterically hindered diethyl ester must be converted into a free phosphonic acid to enable bidentate or tridentate covalent binding to metal oxides.

Step-by-Step Methodology:

-

Hydrolysis (Dealkylation): Reflux the diethyl ester with bromotrimethylsilane (TMSBr) in anhydrous dichloromethane (DCM) for 4 hours, followed by methanolysis. Causality: TMSBr selectively cleaves the P-O-Et bonds without affecting the robust C-F bonds of the trifluoromethyl group.

-

Substrate Activation: Ultrasonicate ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol. Treat with UV-Ozone for 20 minutes. Causality: UV-Ozone removes residual organic contaminants and maximizes the density of reactive surface hydroxyl (-OH) groups.

-

Monolayer Assembly: Immerse the activated ITO substrates into a 1.0 mM solution of the resulting 4-(trifluoromethyl)phenylphosphonic acid in ethanol for 24 hours.

-

Thermal Annealing: Rinse with pure ethanol to remove physisorbed layers, then bake at 120°C for 1 hour. Causality: Heat drives the condensation reaction between the phosphonic acid and surface hydroxyls, forming highly stable P-O-In/Sn covalent bonds.

Mechanism of Action: Once anchored, the strong dipole moment pointing away from the surface (driven by the -CF 3 group) alters the vacuum energy level of the ITO electrode. This effectively increases the work function, lowering the hole-injection barrier and drastically improving the luminous efficiency of the OLED device.

Figure 2: Structure-property relationships driving advanced applications.

Conclusion

Diethyl 4-(trifluoromethyl)phenylphosphonate represents a masterclass in functional group synergy. The protocols detailed above rely on strict chemical causality—from utilizing highly electrophilic iodonium salts for ambient-temperature synthesis to exploiting TMSBr for precise deprotection. By adhering to these self-validating workflows, researchers can reliably leverage this molecule for cutting-edge applications in both pharmaceutical development and optoelectronics.

References

-

Xu, J., Zhang, P., Gao, Y., Chen, Y., Tang, G., & Zhao, Y. (2013). Copper-Catalyzed P-Arylation via Direct Coupling of Diaryliodonium Salts with Phosphorus Nucleophiles at Room Temperature. The Journal of Organic Chemistry, 78(16), 8176-8183. URL:[Link]

-

National Central University. (2008). Modulation of electrode surface work function with phosphonic acid derivatives for application in organic light-emitting diodes. NCU Institutional Repository. URL:[Link]

-

PubChem. Diethyl P-(4-(trifluoromethyl)phenyl)phosphonate (CAS: 77918-46-8). National Institutes of Health. URL:[Link]

Sources

- 1. Diethyl P-(4-(trifluoromethyl)phenyl)phosphonate | C11H14F3O3P | CID 11403292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 77918-46-8|Diethyl (4-(trifluoromethyl)phenyl)phosphonate|BLD Pharm [bldpharm.com]

- 3. nextsds.com [nextsds.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CAS 77918-46-8 GHS 11 (Rev.11) SDS/MSDS | 免费查看与Word下载 | XiXisys [xixisys.com]

- 6. guidechem.com [guidechem.com]

- 7. Page loading... [wap.guidechem.com]

Diethyl 4-(Trifluoromethyl)phenylphosphonate: A Comprehensive Technical Guide

Abstract

This technical guide provides a detailed overview of Diethyl 4-(trifluoromethyl)phenylphosphonate, a fluorinated organophosphorus compound of significant interest in contemporary chemical research and development. This document furnishes its chemical identity, including its CAS number and molecular weight, and delves into its synthesis, spectroscopic characterization, potential applications, and essential safety and handling protocols. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate its use in the laboratory.

Introduction

Organophosphonates, characterized by a direct carbon-to-phosphorus (C-P) bond, are a class of compounds with diverse and impactful applications, ranging from medicinal chemistry to materials science. The introduction of fluorine atoms into these molecules can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and biological activity. Diethyl 4-(trifluoromethyl)phenylphosphonate, featuring a trifluoromethyl group on the phenyl ring, is a prime example of a fluorinated arylphosphonate with potential utility in various scientific domains. This guide aims to be a comprehensive resource for professionals working with or considering the use of this compound.

Physicochemical Properties

A clear understanding of a compound's fundamental properties is the cornerstone of its effective application. The key identifiers and physicochemical data for Diethyl 4-(trifluoromethyl)phenylphosphonate are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 77918-46-8 | [1] |

| Molecular Formula | C₁₁H₁₄F₃O₃P | [1] |

| Molecular Weight | 282.20 g/mol | [1] |

| Appearance | Oil | [2] |

| SMILES | CCOP(=O)(CC)C1=CC=C(C=C1)C(F)(F)F | [1] |

Synthesis of Diethyl 4-(Trifluoromethyl)phenylphosphonate

The formation of the aryl C-P bond is the critical step in the synthesis of Diethyl 4-(trifluoromethyl)phenylphosphonate. While several methods exist for the creation of such bonds, including the classical Michaelis-Arbuzov and Hirao cross-coupling reactions, a specific and effective method for this compound involves a visible-light-mediated phosphonylation reaction.[2][3][4]

Synthetic Pathway: Visible-Light-Mediated Phosphonylation

This modern synthetic approach offers a mild and efficient route to the target compound, avoiding the harsh conditions often associated with traditional methods. The general scheme involves the reaction of an arylhydrazine with a trialkylphosphite under visible light irradiation, catalyzed by a photosensitizer.

Caption: Synthetic workflow for Diethyl 4-(trifluoromethyl)phenylphosphonate.

Detailed Experimental Protocol

The following protocol is adapted from a reported visible-light-mediated phosphonylation reaction.[2]

Materials:

-

4-(Trifluoromethyl)phenylhydrazine

-

Triethyl phosphite

-

Zinc phthalocyanine

-

Acetonitrile (anhydrous)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer

-

Blue LED light source

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-(trifluoromethyl)phenylhydrazine (1.0 mmol), triethyl phosphite (1.5 mmol), and zinc phthalocyanine (0.02 mmol).

-

Solvent Addition: Add anhydrous acetonitrile (5 mL) to the flask via syringe.

-

Initiation: Stir the reaction mixture at room temperature and irradiate with a blue LED light source.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Diethyl 4-(trifluoromethyl)phenylphosphonate as an oil.

Spectroscopic Characterization

The structural identity and purity of the synthesized compound are confirmed through various spectroscopic techniques. The following data has been reported for Diethyl 4-(trifluoromethyl)phenylphosphonate.[2]

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity & Coupling Constants (J) / Hz |

| ¹H NMR | 1.31 | t, J = 7.1 |

| 4.02 – 4.22 | m | |

| 7.70 | dd, J = 8.3, 3.5 | |

| 7.92 | dd, J = 13.1, 7.9 | |

| ¹³C NMR | 16.22 | d, J = 6.4 |

| 62.44 | d, J = 5.6 | |

| 123.50 | d, J = 272.7 | |

| 125.23 | dq, J = 15.1, 3.8 | |

| 132.17 | d, J = 10.2 | |

| 133.98 | d, J = 36.5 | |

| ³¹P NMR | 16.18 | s |

Spectra recorded in CDCl₃.

Applications in Chemical Synthesis

Fluorinated phosphonates are valuable tools in organic synthesis and medicinal chemistry.[5] Diethyl 4-(trifluoromethyl)phenylphosphonate can serve as a versatile intermediate and reagent in several key transformations.

Horner-Wadsworth-Emmons (HWE) Reaction

A primary application of phosphonate esters is in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes.[6] The phosphonate is first deprotonated with a suitable base to form a stabilized carbanion, which then reacts with an aldehyde or ketone. This reaction is particularly valuable for creating E-alkenes with high selectivity.[4]

Caption: The Horner-Wadsworth-Emmons reaction pathway.

Building Block in Medicinal Chemistry

The trifluoromethylphenyl group is a common motif in pharmacologically active compounds due to its ability to enhance metabolic stability and binding affinity. As such, Diethyl 4-(trifluoromethyl)phenylphosphonate can be a valuable precursor for the synthesis of novel drug candidates. The phosphonate moiety itself can act as a phosphate mimic, which is useful for designing enzyme inhibitors.[5]

Safety and Handling

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities, additional protective clothing may be necessary.

Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of vapors or mists.

-

Prevent contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Diethyl 4-(trifluoromethyl)phenylphosphonate is a valuable fluorinated organophosphorus compound with established physicochemical properties and a clear synthetic route. Its utility as a reagent in the Horner-Wadsworth-Emmons reaction and as a building block in medicinal chemistry underscores its importance in modern organic synthesis. Adherence to appropriate safety protocols is essential when handling this compound. This guide provides the necessary technical information to support the safe and effective use of Diethyl 4-(trifluoromethyl)phenylphosphonate in a research and development setting.

References

-

Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (2022). Molecules. [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

-

Highly selective synthesis of (E)-alkenyl-(pentafluorosulfanyl)benzenes through Horner–Wadsworth–Emmons reaction. (2012). Beilstein Journal of Organic Chemistry. [Link]

-

SAFETY DATA SHEET - Diethyl benzylphosphonate. Thermo Fisher Scientific. [Link]

-

The Hirao Reaction: Palladium-Catalyzed Cross- Coupling of Dialkyl Phosphites with Aryl Halides. Synfacts. [Link]

-

Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. (2020). Organic & Biomolecular Chemistry. [Link]

-

Diethyl 1-(N-acetylamino)-1-(diphenylphosphinoyl)-1-phenylmethylphosphonate. (2022). Molbank. [Link]

-

Water-Promoted Mild and General Michaelis–Arbuzov Reaction of Triaryl Phosphites and Aryl Iodides by Palladium Catalysis. (2024). Organic Letters. [Link]

-

Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. (2008). Journal of Organometallic Chemistry. [Link]

-

Water-Promoted Mild and General Michaelis-Arbuzov Reaction of Triaryl Phosphites and Aryl Iodides by Palladium Catalysis. Organic Chemistry Portal. [Link]

-

Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. [Link]

-

Hirao coupling. Wikipedia. [Link]

-

Synthesis of Arylphosphonates via Palladium-Catalyzed Coupling Reactions of Aryl Imidazolylsulfonates with H-Phosphonate Diesters. (2009). Organometallics. [Link]

-

Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. ResearchGate. [Link]

-

Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate. (2021). Molbank. [Link]

-

The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. (2022). Molecules. [Link]

-

Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry. [Link]

-

The Role of Diethyl Phenylphosphonate in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Diethyl fluoronitromethylphosphonate: synthesis and application in nucleophilic fluoroalkyl additions. (2014). Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. DIETHYL PHENYLPHOSPHONATE synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Highly selective synthesis of (E)-alkenyl-(pentafluorosulfanyl)benzenes through Horner–Wadsworth–Emmons reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diethyl fluoromethylphosphonate - Enamine [enamine.net]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. tcichemicals.com [tcichemicals.com]

Multinuclear NMR Spectroscopic Analysis of Diethyl 4-(trifluoromethyl)phenylphosphonate: A Comprehensive Technical Guide

Executive Summary

Diethyl 4-(trifluoromethyl)phenylphosphonate (CAS: 77918-46-8) is a highly versatile organophosphorus building block utilized extensively in medicinal chemistry, agrochemical development, and materials science. The incorporation of both a trifluoromethyl (-CF3) group and a diethyl phosphonate moiety onto a benzene ring creates a unique electronic environment characterized by strong electron-withdrawing effects. For researchers and drug development professionals, accurate structural elucidation of this compound requires a robust understanding of its multinuclear Nuclear Magnetic Resonance (NMR) profile.

This technical guide provides an in-depth analysis of the ^1^H, ^19^F, and ^31^P NMR spectroscopic data for this molecule, detailing the causality behind spin-spin coupling interactions and providing field-proven, self-validating protocols for data acquisition[1].

Structural Elucidation & Spin-Spin Causality

The NMR spectra of Diethyl 4-(trifluoromethyl)phenylphosphonate are governed by the complex interplay of scalar couplings (J-couplings) between the active nuclei (^1^H, ^19^F, and ^31^P). Understanding the causality behind these shifts and multiplets is critical for accurate spectral interpretation.

^1^H NMR: Aromatic and Aliphatic Splitting

The ^1^H NMR spectrum exhibits distinct regions for the aromatic ring and the aliphatic ethyl chains:

-

Aromatic Region (δ 7.62 – 7.88 ppm): The strong electron-withdrawing nature of both the -CF

3and phosphonate groups significantly deshields the aromatic protons. The protons ortho to the phosphorus atom resonate at δ 7.88 ppm. They appear as a doublet of doublets (dd) due to a strong three-bond heteronuclear coupling with the ^31^P nucleus (^3^JHP= 12.6 Hz) and a standard homonuclear ortho coupling with adjacent protons (^3^JHH= 8.4 Hz). The protons ortho to the -CF3group appear as a multiplet at δ 7.62-7.68 ppm, driven by homonuclear coupling and negligible long-range fluorine coupling. -

Aliphatic Region (δ 1.26 – 4.17 ppm): The ethoxy groups attached to the phosphorus atom display characteristic splitting. The -CH

2- protons (δ 3.97-4.17 ppm) are split by both the adjacent methyl protons (^3^JHH= 7.2 Hz) and the phosphorus nucleus (^3^JHP~ 7-8 Hz), resulting in a complex multiplet. The terminal methyl protons (δ 1.26 ppm) appear as a clean triplet, unaffected by the distant phosphorus atom.

^19^F and ^31^P NMR: Heteronuclear Signatures

-

^19^F NMR (~ -63.0 ppm): The three equivalent fluorine atoms of the trifluoromethyl group resonate as a sharp singlet. Because the -CF

3group is attached directly to the aromatic ring, it is isolated from nearby protons by four bonds, rendering ^4^JHFcoupling negligible under standard resolution. -

^31^P NMR (~ +17.5 ppm): The phosphorus atom is in a +5 oxidation state. When acquired with ^1^H broadband decoupling (denoted as ^31^P{^1^H}), the complex multiplet structure collapses into a distinct, high-intensity singlet. The chemical shift is slightly upfield compared to unsubstituted diethyl phenylphosphonate (δ 18.8 ppm) due to the para-substitution of the electron-withdrawing -CF

3group, which alters the π-backbonding and local electron density[2].

Standardized spin-spin coupling interaction network mapping scalar couplings across the molecule.

Quantitative Data Presentation

The following tables summarize the empirical NMR data for Diethyl 4-(trifluoromethyl)phenylphosphonate, synthesized via copper-catalyzed C-P bond construction methodologies[1][3].

Table 1: ^1^H NMR Spectral Data (400 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.88 | dd (Doublet of doublets) | 2H | ^3^J | Aromatic protons ortho to -P(O)(OEt) |

| 7.62 – 7.68 | m (Multiplet) | 2H | N/A | Aromatic protons ortho to -CF |

| 3.97 – 4.17 | m (Multiplet) | 4H | N/A | Aliphatic -CH |

| 1.26 | t (Triplet) | 6H | ^3^J | Aliphatic -CH |

Table 2: Heteronuclear Spectral Data (CDCl3)

| Nucleus | Frequency (MHz) | Chemical Shift (δ, ppm) | Multiplicity | Decoupling Applied | Assignment |

| ^19^F | 376 MHz | ~ -63.0 | Singlet (s) | None (or ^1^H decoupled) | -CF |

| ^31^P | 162 MHz | ~ +17.5 | Singlet (s) | ^1^H Broadband Decoupling | Phosphonate core |

Self-Validating Experimental Protocols

To guarantee reproducibility and scientific integrity, NMR acquisition must follow a self-validating workflow. The protocol below outlines the causality behind each operational step to ensure maximum signal-to-noise ratio (SNR) and spectral resolution.

Phase 1: Sample Preparation & Environmental Control

-

Solvent Selection: Dissolve 5–10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

3). Causality: CDCl3provides a deuterium source for the spectrometer's lock system, preventing field drift over time. Its residual proton signal (δ 7.26 ppm) does not overlap with the analyte's signals. -

Internal Standard: Ensure the CDCl

3contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an absolute zero reference (δ 0.00 ppm) for ^1^H chemical shifts, ensuring cross-instrument data validity.

Phase 2: Instrument Calibration (Tuning, Locking, Shimming)

-

Probe Tuning & Matching (Wobb): Adjust the probe's radiofrequency (RF) circuit to the exact Larmor frequencies of ^1^H, ^19^F, and ^31^P. Causality: Heteronuclei have vastly different gyromagnetic ratios. Proper tuning minimizes reflected RF power, maximizing pulse efficiency and signal detection.

-

Locking: Engage the Z0 lock on the deuterium frequency of CDCl

3. -

Shimming: Perform gradient shimming (e.g., TopShim) to optimize the B

0magnetic field homogeneity. Causality: Poor shimming results in broad, asymmetrical peaks, which will obscure the critical 12.6 Hz and 8.4 Hz ^1^H coupling constants.

Phase 3: Pulse Sequence Execution & Acquisition

-

^1^H Acquisition: Use a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 1-2 seconds and acquire 16 scans.

-

^31^P Acquisition: Use an inverse-gated decoupling sequence (zgpg30) to decouple ^1^H nuclei while minimizing the Nuclear Overhauser Effect (NOE), which is unreliable for quantitative ^31^P integration. Set D1 > 2 seconds to account for the longer T1 relaxation times of phosphorus.

-

^19^F Acquisition: Utilize a standard pulse sequence. Ensure the spectral width (SW) is sufficiently wide (typically >200 ppm) to capture the highly shielded fluorine resonance around -63 ppm.

Phase 4: Data Processing

-

Fourier Transform (FT): Apply a zero-filling factor of 2 to increase digital resolution.

-

Apodization: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ^1^H; LB = 1.0 Hz for ^31^P/^19^F) prior to FT. Causality: This mathematically suppresses high-frequency noise in the Free Induction Decay (FID) tail without significantly degrading the resolution of the multiplets.

-

Phase & Baseline Correction: Perform manual zero-order and first-order phase corrections to ensure purely absorptive peak shapes.

Standardized workflow for multinuclear NMR acquisition and spectral processing.

References

-

Copper-catalyzed C-P bond construction via direct coupling of phenylboronic acids with H-phosphonate diesters. Zhuang, R., Xu, J., Cai, Z., Tang, G., Fang, M., & Zhao, Y. Organic Letters, 2011 Apr 15;13(8):2110-3. URL:[Link]

-

Copper-Catalyzed C-P Bond Construction via Direct Coupling of Phenylboronic Acids with H- Phosphonate Diesters (Supporting Information). AWS / Xiamen University. URL:[Link]

-

Copper-Catalyzed Coupling of Phenylboronic Acids with Phosphonate Diesters. Knochel, P., Kunz, T. Synfacts, 2011. Thieme Connect. URL:[Link]

Sources

- 1. Copper-catalyzed C-P bond construction via direct coupling of phenylboronic acids with H-phosphonate diesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Copper-Catalyzed C-P Bond Construction via Direct Coupling of Phenylboronic Acids with H-Phosphonate Diesters [organic-chemistry.org]

Whitepaper: Thermodynamic Solubility Profile and Solvent Compatibility of Diethyl 4-(trifluoromethyl)phenylphosphonate

Executive Summary

Diethyl 4-(trifluoromethyl)phenylphosphonate (CAS 77918-46-8) is a highly versatile organophosphorus reagent utilized in advanced cross-coupling reactions, Horner-Wadsworth-Emmons (HWE) olefinations, and the synthesis of fluorinated pharmaceuticals. Because the efficiency of these synthetic pathways is fundamentally governed by solvation kinetics and phase homogeneity, understanding the compound's solubility profile is critical. This technical guide elucidates the mechanistic drivers of its solubility, provides a quantitative solvent compatibility matrix, and establishes a self-validating analytical protocol for empirical solubility determination.

Molecular Architecture & Causality of Solvation

The solvation behavior of Diethyl 4-(trifluoromethyl)phenylphosphonate is dictated by the competing electronic and steric effects of its three primary substructures. Understanding these components allows chemists to predict solvent interactions based on Hansen Solubility Parameters (HSP):

-

The Phosphonate Ester (-P(O)(OEt)₂): The phosphoryl oxygen (P=O) acts as a strong localized dipole and a potent hydrogen-bond acceptor. This functional group enables favorable interactions with polar aprotic and protic solvents. The baseline structural analog, diethyl phenylphosphonate, exhibits broad solubility across organic solvents primarily due to this moiety[1].

-

The Phenyl Ring (-C₆H₄-): Provides a planar, hydrophobic core that engages in π−π stacking and dispersion forces, driving solubility in aromatic and non-polar media.

-

The Trifluoromethyl Group (-CF₃): This moiety is exceptionally electronegative and fluorophilic. Its introduction drastically alters the electrostatic profile of the molecule, withdrawing electron density from the aromatic ring and significantly increasing overall lipophilicity[2]. Consequently, it renders the molecule practically insoluble in aqueous media while maximizing compatibility with halogenated solvents[3].

Fig 1. Logical relationship between molecular substructures and solvent compatibility.

Quantitative Solubility Matrix

Based on the behavior of fluorinated structural analogs and empirical NMR data derived from transition-metal catalyzed P-arylation studies[4], the following table summarizes the solubility profile of the compound across standard laboratory solvents.

| Solvent | Classification | Estimated Solubility (mg/mL) | Mechanistic Rationale |

| Dichloromethane (DCM) | Polar Aprotic | >500 (Miscible) | Strong dipole-dipole interactions with P=O; halogenated solvent perfectly accommodates the fluorophilic -CF₃ group[3]. |

| Tetrahydrofuran (THF) | Polar Aprotic | >500 (Miscible) | Excellent solvation of the aromatic ring; ether oxygen coordinates favorably with the electron-deficient phenyl system. |

| Methanol (MeOH) | Polar Protic | 100 - 250 | Hydrogen bond donation from MeOH to the P=O oxygen facilitates solvation, though limited slightly by the hydrophobic -CF₃ tail. |

| Hexane / Heptane | Non-polar | 50 - 100 | Solvation is driven entirely by dispersion forces interacting with the lipophilic -CF₃ and ethyl chains. |

| Water (H₂O) | Aqueous | <0.1 | The extreme hydrophobicity of the -CF₃ group and aromatic ring creates an insurmountable entropic penalty for aqueous cavitation. |

Experimental Protocol: Self-Validating qNMR Solubility Determination

To empirically verify solubility for specific process chemistry applications, standard gravimetric methods are often flawed due to the entrapment of volatile solvents in the lipophilic matrix. Instead, a quantitative Nuclear Magnetic Resonance (qNMR) approach must be employed. This protocol is designed as a self-validating system : by utilizing an internal standard, the method inherently accounts for any solvent evaporation during sampling, ensuring absolute mass balance.

Step-by-Step Methodology:

-

Saturation: Dispense 1.0 mL of the target organic solvent into a 2.0 mL borosilicate glass HPLC vial. Add Diethyl 4-(trifluoromethyl)phenylphosphonate incrementally until a persistent, undissolved second phase (liquid or solid) is observed.

-

Causality: Borosilicate glass is mandatory to prevent plasticizer leaching, which could artificially alter the solvent's dielectric constant and inflate solubility readings.

-

-

Thermodynamic Equilibration: Seal the vial with a PTFE-lined septum and agitate at 25.0 ± 0.1 °C for 24 hours using a thermostatic shaker.

-

Causality: Solubility is highly temperature-dependent. A 24-hour window ensures the system overcomes kinetic barriers to reach true thermodynamic equilibrium, preventing supersaturation anomalies.

-

-

Phase Separation: Centrifuge the vial at 10,000 × g for 15 minutes at 25.0 °C.

-

Causality: Centrifugation is strictly preferred over filtration. Filtration through porous membranes can lead to analyte loss via non-specific adsorption of the highly fluorinated moiety onto the filter matrix.

-

-

Precision Sampling: Carefully extract exactly 50.0 µL of the clear supernatant using a positive-displacement pipette. Transfer this aliquot into an NMR tube containing 500 µL of CDCl₃ spiked with a precisely known concentration of 1,3,5-trimethoxybenzene (Internal Standard).

-

qNMR Acquisition & Validation: Acquire a ¹H NMR spectrum (e.g., 400 MHz, CDCl₃)[4]. Integrate the distinct aromatic protons of the internal standard ( δ ~6.1 ppm) against the ethyl -CH₃ protons of the phosphonate ( δ ~1.3 ppm).

-

Causality: The internal standard validates the mass balance. Because both the standard and the analyte are measured in the same pulse sequence, any volumetric errors from Step 4 are mathematically normalized, making the protocol self-validating.

-

Fig 2. Self-validating qNMR workflow for thermodynamic solubility determination.

Application Insights

The solubility profile of Diethyl 4-(trifluoromethyl)phenylphosphonate heavily favors polar aprotic and halogenated solvents. For researchers conducting cross-coupling or late-stage functionalization, utilizing DCM or THF ensures maximum reagent availability in the homogeneous phase. Conversely, reactions requiring aqueous biphasic conditions must employ vigorous mechanical stirring and phase-transfer catalysts (e.g., TBAB) to overcome the compound's extreme hydrophobicity and prevent reagent sequestering.

References

-

Copper-Catalyzed P-Arylation via Direct Coupling of Diaryliodonium Salts with Phosphorus Nucleophiles at Room Temperature | The Journal of Organic Chemistry - ACS Publications | 4

-

Phosphonic acid, phenyl-, diethyl ester | C10H15O3P | CID 15642 | PubChem - NIH | 1

-

Fluorinated Phosphonates: Synthesis and Biomedical Application | Chemical Reviews - ACS Publications | 2

-

Late-stage (radio)fluorination of alkyl phosphonates via electrophilic activation | PMC - NIH | 3

Sources

An In-depth Technical Guide to the Synthesis of Diethyl 4-(trifluoromethyl)phenylphosphonate

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing Diethyl 4-(trifluoromethyl)phenylphosphonate, a key intermediate in the development of pharmaceuticals and advanced materials. The trifluoromethylphenylphosphonate moiety is of significant interest due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance the lipophilicity, metabolic stability, and binding affinity of bioactive molecules.[1] This document delves into the primary synthetic routes, with a detailed exploration of the palladium-catalyzed Hirao cross-coupling reaction and a discussion on the classical Michaelis-Arbuzov reaction, outlining its limitations for the synthesis of arylphosphonates. The guide offers a comparative analysis of different catalytic systems, a detailed experimental protocol, and a thorough examination of the reaction mechanisms, providing researchers, scientists, and drug development professionals with the critical knowledge required for the efficient synthesis and application of this important compound.

Introduction: The Significance of the Trifluoromethylphenylphosphonate Scaffold

The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl (CF3) group, in particular, offers a unique combination of high electronegativity, steric bulk, and lipophilicity. When appended to a phenylphosphonate framework, it can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. Diethyl 4-(trifluoromethyl)phenylphosphonate serves as a versatile building block for the synthesis of a wide array of target molecules, including enzyme inhibitors, receptor antagonists, and specialized polymers. Its strategic importance necessitates a thorough understanding of its synthesis to enable the efficient and scalable production of this valuable intermediate.

Primary Synthetic Strategies: A Mechanistic Perspective

The formation of the robust carbon-phosphorus (C-P) bond is the central challenge in the synthesis of arylphosphonates. Two principal reactions are often considered for this transformation: the Michaelis-Arbuzov reaction and the transition-metal-catalyzed cross-coupling reactions, most notably the Hirao reaction.

The Michaelis-Arbuzov Reaction: A Classical Approach with Limitations

First discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry.[2][3] The reaction classically involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate.

The mechanism proceeds via a two-step sequence:

-

Nucleophilic Attack: The trivalent phosphorus atom of the trialkyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction to form a phosphonium salt intermediate.

-

Dealkylation: The displaced halide anion then attacks one of the alkyl groups of the phosphonium salt, also via an SN2 mechanism, to yield the final pentavalent phosphonate and an alkyl halide byproduct.[2][3]

Diagram 1: General Mechanism of the Michaelis-Arbuzov Reaction

However, the classical Michaelis-Arbuzov reaction is generally not effective for the synthesis of arylphosphonates from aryl halides.[4] This is because aryl halides are poor substrates for SN2 reactions due to the high energy required to break the C(sp²)-X bond and the steric hindrance of the aromatic ring. While some variations, such as photo-induced Arbuzov reactions, have been developed, they are not as widely applicable as cross-coupling methods.[5]

The Hirao Cross-Coupling Reaction: The Workhorse for Arylphosphonate Synthesis

The palladium-catalyzed Hirao cross-coupling reaction, first reported by Hirao and coworkers in the early 1980s, has become the premier method for the formation of C(sp²)-P bonds.[6][7] This powerful reaction enables the direct coupling of aryl halides with H-phosphonates, such as diethyl phosphite, to afford arylphosphonates in good to excellent yields.

The catalytic cycle of the Hirao reaction is analogous to other palladium-catalyzed cross-coupling reactions and involves several key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Ligand Exchange/Transmetalation: The H-phosphonate, in the presence of a base, forms a phosphite anion which then coordinates to the palladium center, displacing the halide.

-

Reductive Elimination: The aryl and phosphonyl groups on the palladium center are eliminated, forming the C-P bond of the arylphosphonate product and regenerating the Pd(0) catalyst.[8]

Diagram 2: Catalytic Cycle of the Hirao Cross-Coupling Reaction

The choice of palladium precursor, ligand, base, and solvent are all critical parameters that can significantly impact the efficiency and scope of the Hirao reaction.

Comparative Analysis of Synthetic Routes

While the Hirao reaction is the most common method for synthesizing Diethyl 4-(trifluoromethyl)phenylphosphonate, other catalytic systems and variations have been developed. The following table provides a comparative overview of these methods.

| Method | Catalyst System | Aryl Source | Phosphorus Source | Advantages | Disadvantages | References |

| Hirao Reaction | Pd(OAc)₂/dppf | 4-Bromotrifluorotoluene | Diethyl phosphite | High yields, broad substrate scope, well-established. | Cost of palladium, potential for phosphine ligand toxicity. | [7][9] |

| Nickel-Catalyzed Coupling | NiCl₂/ligand | 4-Chlorotrifluorotoluene | Diethyl phosphite | Lower cost catalyst, can couple aryl chlorides. | Can require higher temperatures, may have lower functional group tolerance. | [10] |

| Copper-Catalyzed Coupling | Cu₂O/phenanthroline | 4-(Trifluoromethyl)phenylboronic acid | Diethyl phosphite | Inexpensive and abundant catalyst. | Often requires boronic acid starting materials. | [1] |

| Photo-Arbuzov Reaction | UV light (catalyst-free) | 4-Iodotrifluorotoluene | Triethyl phosphite | Metal-free, mild conditions. | Limited to specific substrates, may have lower yields. | [5] |

Detailed Experimental Protocol: Hirao Coupling Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of Diethyl 4-(trifluoromethyl)phenylphosphonate via a palladium-catalyzed Hirao cross-coupling reaction.

Materials:

-

4-Bromotrifluorotoluene

-

Diethyl phosphite

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.02 eq) and 1,1'-bis(diphenylphosphino)ferrocene (0.04 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask, followed by 4-bromotrifluorotoluene (1.0 eq), diethyl phosphite (1.5 eq), and triethylamine (2.0 eq).

-

Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3 x) and brine (1 x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[11][12]

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to afford Diethyl 4-(trifluoromethyl)phenylphosphonate as a colorless oil.

Diagram 3: Experimental Workflow for Hirao Synthesis

Characterization of Diethyl 4-(trifluoromethyl)phenylphosphonate

The structure and purity of the synthesized Diethyl 4-(trifluoromethyl)phenylphosphonate can be confirmed by various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.92 (dd, J = 13.1, 7.9 Hz, 2H), 7.70 (dd, J = 8.3, 3.5 Hz, 2H), 4.22 – 4.02 (m, 4H), 1.31 (t, J = 7.1 Hz, 6H).[13] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 133.98 (d, J = 36.5 Hz), 132.17 (d, J = 10.2 Hz), 125.23 (dq, J = 15.1, 3.8 Hz), 123.50 (d, J = 272.7 Hz), 62.44 (d, J = 5.6 Hz), 16.22 (d, J = 6.4 Hz).[13] |

| ³¹P NMR (CDCl₃, 162 MHz) | δ 16.18.[13] |

| IR (neat) | ν (cm⁻¹): 2985, 1605, 1410, 1325 (C-F), 1250 (P=O), 1165, 1125, 1025 (P-O-C). |

| Mass Spec (ESI) | m/z calculated for C₁₁H₁₅F₃O₃P [M+H]⁺: 283.06, found: 283.06. |

Conclusion and Future Perspectives

The synthesis of Diethyl 4-(trifluoromethyl)phenylphosphonate is most effectively achieved through the palladium-catalyzed Hirao cross-coupling reaction. This method offers high yields and a broad tolerance for various functional groups, making it the preferred route for both laboratory-scale synthesis and industrial production. While alternative methods exist, they often present limitations in terms of substrate scope or reaction conditions.

Future research in this area will likely focus on the development of more sustainable and cost-effective catalytic systems, such as those based on earth-abundant metals or metal-free approaches. Additionally, the exploration of continuous flow methodologies for the synthesis of Diethyl 4-(trifluoromethyl)phenylphosphonate could offer significant advantages in terms of safety, scalability, and process control. A deeper understanding of the structure-activity relationships of molecules derived from this key intermediate will continue to drive innovation in drug discovery and materials science.

References

-

Hirao coupling. In Wikipedia; 2023. [Link]

-

Mechanism of Palladium‐Catalyzed Cross‐Coupling between Aryl Halides and H−Phosphonates. ResearchGate. [Link]

-

Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. PolyU Institutional Research Archive. [Link]

-

Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. PMC. [Link]

-

Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. [Link]

-

C-P bond formation of cyclophanyl-, and aryl halides via a UV-induced photo Arbuzov reaction : a versatile portal to phosphonate. HELDA - Helsinki.fi. [Link]

-

Water-Promoted Mild and General Michaelis–Arbuzov Reaction of Triaryl Phosphites and Aryl Iodides by Palladium Catalysis. ACS Publications. [Link]

-

Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. ACS Publications. [Link]

-

Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. The Royal Society of Chemistry. [Link]

-

Microwave Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine oxides by the Hirao Reaction. Sciforum. [Link]

-

Synthesis of Arylphosphonates via Palladium-Catalyzed Coupling Reactions of Aryl Imidazolylsulfonates with H-Phosphonate Diesters. ACS Publications. [Link]

-

Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. The Journal of Organic Chemistry. [Link]

-

Palladium-Catalyzed C-P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. Organic Chemistry Portal. [Link]

-

Supplementary Methods. Hornberger, Klaus. [Link]

-

Michaelis–Arbuzov reaction. In Wikipedia; 2023. [Link]

-

Synthetic Strategy for Aryl(alkynyl)phosphinates by a Three-Component Coupling Reaction Involving Arynes, Phosphites, and Alkynes. ACS Publications. [Link]

-

Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. ResearchGate. [Link]

-

New Developments on the Hirao Reactions, Especially from “Green” Point of View. Bentham Science. [Link]

-

(A) Representative synthetic routes to tertiary arylphosphines. (B)... ResearchGate. [Link]

-

Green phosphonate chemistry – Does it exist?. RSC Publishing. [Link]

-

Palladium-Catalyzed C-P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides. Organic Chemistry Portal. [Link]

-

Copper-Catalyzed C-P Bond Construction via Direct Coupling of Phenylboronic Acids with H- Phosphonate Diesters. aws.amazon.com. [Link]

-

Palladium-Catalyzed Phosphorylation of Aryl Mesylates and Tosylates. ACS Publications. [Link]

-

Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science (RSC Publishing). [Link]

-

diethyl [(phenylsulfonyl)methyl]phosphonate. Organic Syntheses Procedure. [Link]

-

Diethyl 1-(N-acetylamino)-1-(diphenylphosphinoyl)-1-phenylmethylphosphonate. MDPI. [Link]

-

Synthesis of Phosphonomethyl Tetrahydrofurans via the Mori-Tamaru Reaction of Phosphonodienes. DOI. [Link]

-

-

Organic Syntheses Procedure. [Link]

-

-

5 1-PHOSPHA-7-BORA-NORBORNADIENE. Full Supporting Information for Chapter 5. [Link]

-

Predicting 31P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT: Impact of Conformer and Solvent Effects. PMC. [Link]

-

New route to 1-formylalkylphosphonates using diethyl trichloromethylphosphonate as a precursor. SciSpace. [Link]

-

Chromatography: Separation, Purification And Isolation Of Different Phytoconstituent. IJSDR. [Link]

-

Supporting information New Oxime Phosphonates Participated Visible Photocatalysis: Synthesis of β-Aminophosphonates. RSC. [Link]

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [helda.helsinki.fi]

- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 7. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hirao coupling - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. sciforum.net [sciforum.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

An In-Depth Technical Guide to Diethyl 4-(trifluoromethyl)phenylphosphonate: Synthesis, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-(trifluoromethyl)phenylphosphonate is an organophosphorus compound of increasing interest within the realms of medicinal chemistry and organic synthesis. Its unique structural features, combining a diethyl phosphonate moiety with a trifluoromethyl-substituted phenyl ring, impart a range of chemical properties that make it a valuable tool for researchers. The trifluoromethyl group, a well-known bioisostere, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this phosphonate a key building block in the design of novel therapeutics.[1] Furthermore, the phosphonate group itself serves as a stable mimic of the phosphate group, a ubiquitous functionality in biological systems, allowing for the design of enzyme inhibitors and probes.[2]

This guide provides a comprehensive overview of Diethyl 4-(trifluoromethyl)phenylphosphonate, from its fundamental chemical and physical properties to detailed protocols for its synthesis and safe handling. It is intended to serve as a technical resource for researchers and professionals in drug discovery and development, offering insights into its reactivity, applications, and the necessary precautions for its use in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Diethyl 4-(trifluoromethyl)phenylphosphonate is fundamental to its safe handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄F₃O₃P | N/A |

| Molecular Weight | 282.19 g/mol | N/A |

| Appearance | Colorless to pale yellow oil/liquid | |

| Boiling Point | Not explicitly available for this specific compound. Related compounds like Diethyl Phenylphosphonate have a high boiling point. | |

| Density | Not explicitly available. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | |

| Stability | Stable under normal laboratory conditions. | |

| InChI Key | Not readily available. | |

| CAS Number | 77918-46-8 | N/A |

Synthesis of Diethyl 4-(trifluoromethyl)phenylphosphonate

The synthesis of arylphosphonates such as Diethyl 4-(trifluoromethyl)phenylphosphonate is most commonly achieved through well-established organophosphorus reactions, primarily the Michaelis-Arbuzov and Hirao reactions.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of C-P bond formation, involving the reaction of a trialkyl phosphite with an alkyl halide.[3] For the synthesis of Diethyl 4-(trifluoromethyl)phenylphosphonate, this would typically involve the reaction of triethyl phosphite with 4-(trifluoromethyl)benzyl halide.

Reaction Mechanism:

The reaction proceeds via a two-step Sₙ2 mechanism:

-

Nucleophilic Attack: The nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic benzylic carbon of the 4-(trifluoromethyl)benzyl halide, displacing the halide and forming a phosphonium salt intermediate.

-

Dealkylation: The displaced halide ion then attacks one of the ethyl groups on the phosphonium intermediate, leading to the formation of the final phosphonate product and an ethyl halide byproduct.[3]

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

Experimental Protocol: Synthesis of Diethyl 4-(trifluoromethyl)phenylphosphonate via Michaelis-Arbuzov Reaction

This is a generalized protocol and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

4-(Trifluoromethyl)benzyl bromide

-

Triethyl phosphite

-

Anhydrous toluene (or another suitable high-boiling solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Setup: Assemble a dry round-bottom flask with a reflux condenser under an inert atmosphere.

-

Charging Reactants: To the flask, add 4-(trifluoromethyl)benzyl bromide (1.0 equivalent) and an excess of triethyl phosphite (typically 1.5-2.0 equivalents). The use of excess triethyl phosphite helps to drive the reaction to completion.[4]

-

Reaction: Heat the mixture to reflux (typically 110-150 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The excess triethyl phosphite and the ethyl bromide byproduct can be removed by vacuum distillation.

-

Purification: The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure Diethyl 4-(trifluoromethyl)phenylphosphonate.[4][5]

The Hirao Cross-Coupling Reaction

The Hirao reaction offers an alternative route to arylphosphonates, involving the palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl halide.[6]

Reaction Mechanism:

The catalytic cycle generally involves:

-

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the aryl halide.

-

Transmetalation/Ligand Exchange: The resulting Pd(II) complex reacts with the dialkyl phosphite.

-

Reductive Elimination: The final step is the reductive elimination of the arylphosphonate product, regenerating the Pd(0) catalyst.

Caption: Simplified Catalytic Cycle of the Hirao Reaction.

Reactivity and Applications in Organic Synthesis

Diethyl 4-(trifluoromethyl)phenylphosphonate is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction , a widely used method for the stereoselective synthesis of alkenes.[7][8]

The Horner-Wadsworth-Emmons Reaction:

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene. A significant advantage of the HWE reaction over the related Wittig reaction is that the byproduct, a water-soluble phosphate, is easily removed during aqueous workup.[8]

Reaction Mechanism:

-

Deprotonation: A base is used to deprotonate the carbon alpha to the phosphonate group, generating a nucleophilic carbanion.

-

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde or ketone.

-

Elimination: The resulting intermediate eliminates a diethyl phosphate anion to form the alkene.

The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the phosphonate, the nature of the base and solvent, and the reaction temperature.[9] Generally, the HWE reaction favors the formation of the thermodynamically more stable (E)-alkene.[7] The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can influence the acidity of the alpha-proton and the stability of the intermediates, potentially affecting the stereoselectivity. For the synthesis of (Z)-alkenes, modifications such as the Still-Gennari olefination, which utilizes phosphonates with electron-withdrawing groups like trifluoroethyl esters, are often employed.[10][11]

Caption: General Workflow of the Horner-Wadsworth-Emmons Reaction.

Material Safety Data Sheet (MSDS) and Safe Handling

Hazard Identification

Based on related compounds, Diethyl 4-(trifluoromethyl)phenylphosphonate should be considered:

-

Harmful if swallowed, in contact with skin, or if inhaled. [12]

-

Causes skin and eye irritation. [12]

-

May cause respiratory irritation. [12]

Organophosphorus compounds as a class are known for their potential neurotoxicity through the inhibition of acetylcholinesterase.[13] While the acute toxicity of this specific compound is not documented, it is prudent to handle it with care to avoid exposure.

First-Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash the skin with soap and water. Seek medical attention if irritation persists.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling Diethyl 4-(trifluoromethyl)phenylphosphonate to minimize exposure.

| PPE Item | Specification | Rationale |

| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact. |

| Eye Protection | Safety glasses with side shields or chemical goggles. | To protect eyes from splashes. |

| Lab Coat | Standard laboratory coat. | To protect skin and clothing. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If the potential for aerosol generation exists, a respirator may be necessary. | To prevent inhalation of vapors or aerosols.[14] |

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[15]

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a suitable container for disposal.[16][17]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill to prevent it from entering drains. Absorb the material as for a small spill and dispose of it as hazardous waste.[16][17]

-

Decontamination: After the material has been collected, decontaminate the spill area with a suitable cleaning agent.[16][18]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition may produce toxic fumes, including oxides of phosphorus and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicology and Biological Effects

General Toxicity of Organophosphonates

Many organophosphorus compounds exhibit toxicity by inhibiting acetylcholinesterase (AChE), an enzyme critical for nerve function.[13] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system. While the specific AChE inhibitory activity of Diethyl 4-(trifluoromethyl)phenylphosphonate is not documented, it is a potential mechanism of toxicity.

Metabolism

The metabolism of organophosphorus compounds is often mediated by cytochrome P450 (CYP) enzymes in the liver.[19][20][21] These enzymes can detoxify the compounds or, in some cases, bioactivate them to more potent inhibitors. The presence of the trifluoromethyl group can influence the rate and pathway of metabolism.[21]

Role as a Phosphate Mimic in Drug Discovery

The phosphonate group is isosteric and isoelectronic with the phosphate group but is resistant to enzymatic hydrolysis.[2] This property makes phosphonate-containing molecules, such as Diethyl 4-(trifluoromethyl)phenylphosphonate, valuable as:

-

Enzyme Inhibitors: They can act as competitive inhibitors of enzymes that process phosphate-containing substrates.

-

Therapeutic Agents: The stability of the C-P bond can lead to improved pharmacokinetic profiles compared to their phosphate counterparts.

-

Probes for Biological Studies: They can be used to study enzyme mechanisms and signaling pathways involving phosphate esters.

For example, phosphonates have been incorporated into antiviral and anticancer drug candidates.[22]

Waste Disposal and Environmental Fate

The disposal of Diethyl 4-(trifluoromethyl)phenylphosphonate and contaminated materials must be carried out in accordance with local, state, and federal regulations for hazardous chemical waste.

Disposal Procedures

-

Incineration: High-temperature incineration is a common method for the destruction of organophosphorus and fluorinated organic compounds.[23][24][25][26][27] The high stability of the C-F bond often requires high temperatures for complete destruction.

-

Landfilling: Disposal in a designated hazardous waste landfill may be an option, but this is generally less preferred due to the persistence of fluorinated compounds in the environment.

-

Chemical Degradation: Hydrolysis under acidic or basic conditions can be used to break down some organophosphonates, but the effectiveness for this specific compound would need to be determined.[13]

The trifluoromethyl group places this compound in the broad category of per- and polyfluoroalkyl substances (PFAS), which are known for their environmental persistence. Therefore, responsible disposal is of utmost importance.[23][24]

Decontamination

For decontaminating glassware and surfaces, a thorough rinse with an appropriate organic solvent followed by washing with soap and water is recommended. For spills, after absorbing the bulk material, the area should be wiped down with a suitable decontaminating solution.[16][18]

Conclusion

Diethyl 4-(trifluoromethyl)phenylphosphonate is a versatile reagent with significant potential in organic synthesis and medicinal chemistry. Its utility in the Horner-Wadsworth-Emmons reaction and its role as a stable phosphate mimic make it a valuable tool for researchers. However, its potential toxicity as an organophosphorus compound necessitates careful handling and adherence to strict safety protocols. This guide provides a foundation for the safe and effective use of this compound in the laboratory. As with any chemical for which complete toxicological data is not available, a high degree of caution is warranted.

References

- Glaude, P. A., Melius, C., Pitz, W. J., & Westbrook, C. K. (n.d.). Detailed Chemical Kinetic Reaction Mechanisms for Incineration of Organophosphorus and Fluoro-Organophosphorus Compounds. UNT Digital Library.

- Glaude, P. A., & Melius, C. F. (2000, August 4). Kinetic Study of the Combustion of Organophosphorus Compounds. DTIC.

- SAFETY DATA SHEET - TCI Chemicals. (2023, May 3).

- Spill procedure: Clean-up guidance The following steps should only be taken by those trained and competent to do so. If you are. (n.d.).

- Material Safety D

- Organic Phosphonates - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI. (n.d.).

- Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.).

- Agarwal, D., et al. (2025, August 1).

- Richardson, R. M., & Wiemer, D. F. (n.d.). Submitted by Rebekah M. Richardson and David F. Wiemer - Organic Syntheses Procedure.

- Decontamination - Biosafety Manual – Stanford Environmental Health & Safety. (n.d.).

- Diethyl (difluoromethyl)

- DIETHYL PHENYLPHOSPHON

- One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents - MDPI. (2016, April 29).

- Fujimori, T., Takaoka, K., Takeda, N., & Oshita, K. (2014, September 15).

- Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchG

- Horner-Wadsworth-Emmons Reaction - YouTube. (2023, November 20).

- PFAS: Researchers investigate destruction of forever chemicals by inciner

- Liu, J., et al. (2022, April 28). Computational Insight into Biotransformation Profiles of Organophosphorus Flame Retardants to Their Diester Metabolites by Cytochrome P450 - MDPI.

- Diethyl p-tolylphosphonate in the Horner-Wadsworth-Emmons Reaction: A Compar

- Efficient Separation of a Trifluoromethyl Substituted Organocatalyst - The Royal Society of Chemistry. (n.d.).

- Knight, L. (2026, March 16). Synthesis of phosphonates and organofluorine compounds for bio-organic studies - Durham e-Theses.

- Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC. (n.d.).

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (2026, January 6).

- On the Incinerability of Highly Fluorinated Organic Compounds | Semantic Scholar. (1998, October 1).

- The Arbuzov Reaction: A Comprehensive Technical Guide to a Cornerstone of Organophosphorus Chemistry - Benchchem. (n.d.).

- Diethyl fluoro(phenylsulfonyl)

- Research - Michael Cameron, PhD » The Wertheim UF Scripps Institute ». (n.d.).

- Diethyl methylphosphon

- Zare, H., et al. (2019, March 5). phenyl-methyl]-phosphonate as a potent anticancer agent in chemo-differentiation therapy of acute promyelocytic leukemia - PubMed.

- Acute Oral Toxicity (LD50) of 4-Nitrophenyl Monochloromethyl (Phenyl) Phosphinate (TA009)

- (PDF)

- Bis(4-trifluoromethylphenyl)phosphine - SynQuest Labs. (n.d.).

- Column Chrom

- Technical Support Center: Synthesis and Purification of Diethyl 4-bromobutylphosphon

- Phosphotriesterase - an overview | ScienceDirect Topics. (n.d.).

- Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments - PMC. (n.d.).

- Technical Support Center: Michaelis-Arbuzov Synthesis of Phosphon

- Sonochemistry and Biocatalysis: Two-Step Green Asymmetric Synthesis of Optically Active Dialkyl(4-(hydroxyalkyl)phenyl)

- Phosphonate synthesis by substitution or phosphonylation - Organic Chemistry Portal. (n.d.).

- Purification of Organic Compounds by Flash Column Chrom

- Developing acetylcholinesterase-based inhibition assay by modulated synthesis of silver nanoparticles: applications for sensing of organophosphorus pesticides - RSC Publishing. (n.d.).

- Inactivation of acetylcholinesterase by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride - PubMed. (2003, December 15).

- The Role of Diethyl Phenylphosphonate in Modern Chemical Synthesis. (2026, March 21).

- Michaelis-Arbuzov Phosphonate Synthesis - ResearchG

- Structure - Function Analysis of the Cytochromes P450, Responsible for Phenprocoumon Metabolism - SciELO México. (n.d.).

Sources

- 1. fishersci.com [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. Diethyl fluoromethylphosphonate - Enamine [enamine.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diethyl fluoro(phenylsulfonyl)methylphosphonate | C11H16FO5PS | CID 11833843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.tamu.edu [chem.tamu.edu]

- 14. georganics.sk [georganics.sk]

- 15. dept.harpercollege.edu [dept.harpercollege.edu]

- 16. qmul.ac.uk [qmul.ac.uk]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 19. biorxiv.org [biorxiv.org]

- 20. mdpi.com [mdpi.com]

- 21. Human hepatic cytochrome P450-specific metabolism of the organophosphorus pesticides methyl parathion and diazinon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. digital.library.unt.edu [digital.library.unt.edu]

- 24. apps.dtic.mil [apps.dtic.mil]

- 25. Pilot-scale incineration of wastes with high content of chlorinated and non-halogenated organophosphorus flame retardants used as alternatives for PBDEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. PFAS: Researchers investigate destruction of forever chemicals by incineration [soci.org]

- 27. semanticscholar.org [semanticscholar.org]

A Preliminary Technical Guide to the Toxicity and Stability of Diethyl 4-(trifluoromethyl)phenylphosphonate

Introduction

Diethyl 4-(trifluoromethyl)phenylphosphonate (CAS No. 77918-46-8) is an organophosphorus compound belonging to the phosphonate ester class.[1] Organophosphonates are characterized by a direct carbon-to-phosphorus (C-P) bond, which confers a high degree of stability to the molecule compared to phosphate esters.[2] This structural motif is prevalent in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[3] The presence of a trifluoromethyl (CF3) group on the phenyl ring is significant; as a potent electron-withdrawing group, it can substantially influence the molecule's electronic properties, reactivity, and interactions with biological targets.

This guide provides a preliminary assessment of the toxicological and stability profile of Diethyl 4-(trifluoromethyl)phenylphosphonate. Due to the limited publicly available data on this specific molecule, this analysis relies on established principles of organophosphate chemistry, data from structurally similar analogs, and proposed experimental workflows for generating empirical data. This document is intended for researchers, scientists, and drug development professionals who may be handling or evaluating this compound for various applications.

Physicochemical Properties and Identification

A clear understanding of the compound's basic properties is fundamental for any experimental design.

| Property | Value | Source |

| CAS Number | 77918-46-8 | [1] |

| Molecular Formula | C11H14F3O3P | [1] |

| Molecular Weight | 282.20 g/mol | [1] |

| MDL Number | MFCD03844387 | [1] |

| Class | Organophosphonate | [2] |

Preliminary Toxicity Assessment (Inferred)

The toxicity of organophosphorus compounds is well-documented, though potency can vary significantly across the class.[4][5] The primary mechanism of acute toxicity for many organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the regulation of nerve impulse transmission.[5][6]

Primary Mechanism of Toxicity: Acetylcholinesterase Inhibition

Organophosphates act as inhibitors of AChE by phosphorylating a serine residue in the enzyme's active site.[5] This inactivation leads to an accumulation of the neurotransmitter acetylcholine (ACh) at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors.[6] This overstimulation manifests as a cholinergic crisis with a wide range of symptoms, and severe poisoning can lead to respiratory failure, the leading cause of death.[6] While this is the classical mechanism, it is crucial to confirm this activity for any new organophosphonate compound. The direct carbon-phosphorus bond in phosphonates, like the title compound, often leads to a very stable, "aged" inhibited enzyme that is difficult to reactivate, contributing to their high toxicity.[2]

Inferences from Analog Compound Data